![molecular formula C22H27N3 B3835124 3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B3835124.png)
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
Descripción general
Descripción
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and pain. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, a neurotransmitter that plays a role in regulating mood, pain, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to its potential therapeutic effects.
Mecanismo De Acción
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole works by inhibiting the activity of FAAH, which breaks down anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, which play a role in regulating mood, pain, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and pain. It has also been shown to have anti-inflammatory properties and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole in lab experiments is that it is a highly specific inhibitor of FAAH, which allows for the precise modulation of anandamide levels in the brain. However, one limitation is that it may have off-target effects on other enzymes or receptors in the brain.
Direcciones Futuras
For 3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole research include further studies on its potential therapeutic applications, particularly in the treatment of anxiety, depression, and pain. Additionally, research on the potential off-target effects of this compound and the development of more specific FAAH inhibitors may lead to improved therapeutic outcomes.
Propiedades
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-16-7-6-10-22(17(16)2)25-13-11-24(12-14-25)15-20-18(3)23-21-9-5-4-8-19(20)21/h4-10,23H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVZCDEIBELLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)

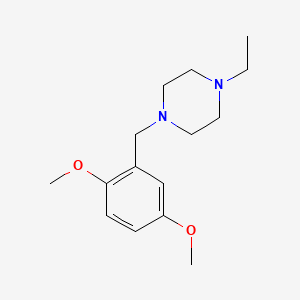

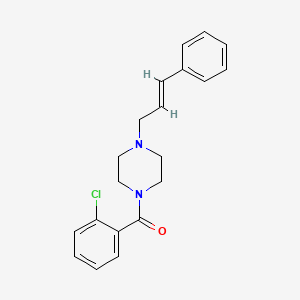
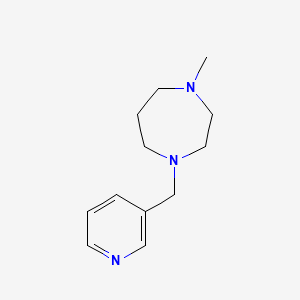

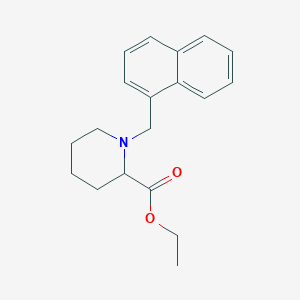

![1-[2-(trifluoromethyl)benzyl]azepane](/img/structure/B3835103.png)
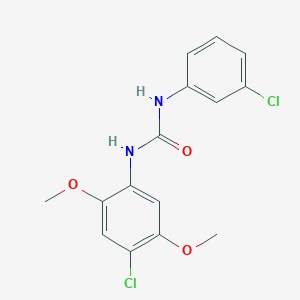

![2-[4-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-1-piperazinyl]-N,N-dimethylacetamide](/img/structure/B3835130.png)
![3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3835132.png)